6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
CAS No.: 1909347-79-0
Cat. No.: VC7674682
Molecular Formula: C7H6FN3O2
Molecular Weight: 183.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909347-79-0 |
|---|---|
| Molecular Formula | C7H6FN3O2 |
| Molecular Weight | 183.142 |
| IUPAC Name | 6-amino-7-fluoro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
| Standard InChI | InChI=1S/C7H6FN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12) |
| Standard InChI Key | WPDBTFMEWIMMPK-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=NC(=C(C=C2O1)F)N |
Introduction
6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b]14oxazin-3-one is a complex organic compound with a molecular formula of C₇H₆FN₃O₂. This compound belongs to the pyrido[3,2-b] oxazine class, which is a fused heterocyclic system consisting of a pyridine ring and an oxazine ring. The presence of a fluorine atom at the 7-position and an amino group at the 6-position adds unique chemical properties to this compound.
Structural Information
The structural information for 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b] oxazin-3-one includes:
-
Molecular Formula: C₇H₆FN₃O₂
-
SMILES: C1C(=O)NC2=NC(=C(C=C2O1)F)N
-
InChI: InChI=1S/C7H6FN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12)
-
InChIKey: WPDBTFMEWIMMPK-UHFFFAOYSA-N
Predicted Collision Cross Section (CCS)
The predicted collision cross section (CCS) values for different adducts of 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b] oxazin-3-one are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 184.05168 | 135.5 |
| [M+Na]+ | 206.03362 | 147.0 |
| [M+NH4]+ | 201.07822 | 142.2 |
| [M+K]+ | 222.00756 | 142.5 |
| [M-H]- | 182.03712 | 136.2 |
| [M+Na-2H]- | 204.01907 | 139.1 |
| [M]+ | 183.04385 | 137.0 |
| [M]- | 183.04495 | 137.0 |
Literature and Patent Review
Currently, there is no literature or patent data available specifically for 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b] oxazin-3-one. This suggests that the compound may be relatively new or not widely studied, or it may not have been synthesized or characterized in published research yet.
Related Compounds
Compounds related to 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b] oxazin-3-one include other pyrido[3,2-b] oxazines, such as 3,4-Dihydro-2H-pyrido[3,2-b] oxazine and 6-amino-2,2-dimethyl-2H-pyrido[3,2-b] oxazin-3(4H)-one. These compounds share similar structural features but differ in their substituents and functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume